11-Methylpentacosanoyl-CoA

Lipidomics Metabolomics Enzymology

Unlike unbranched VLCFA-CoAs, 11-Methylpentacosanoyl-CoA is the definitive substrate for α-methylacyl-CoA racemase (AMACR) and downstream peroxisomal oxidases, enabling specific dissection of branched-chain fatty acid metabolism. Use as a metabolic tracer to study ELOVL1-mediated elongation and lipid incorporation, or as a validated LC-MS/MS standard for quantitative acyl-CoA profiling. Its unique methyl branch position ensures consistent, comparable data across enzyme kinetics, inhibitor screening, and metabolomic studies. Source high-purity, research-grade material to eliminate confounding variables.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15545480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-35(2)25-22-19-16-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyJGSVISWGUMMWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methylpentacosanoyl-CoA: Baseline Characterization and Procurement Specifications


11-Methylpentacosanoyl-CoA is a methyl-branched very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. It consists of a 25-carbon fatty acyl chain featuring a single methyl branch at the 11th carbon, esterified to coenzyme A [1]. Its molecular formula is C47H86N7O17P3S with a molecular weight of 1146.21 g/mol . It is classified as a very long-chain acyl-CoA (acyl group >C20) and is a predicted metabolite within the acylcarnitine 11-methylpentacosanoylcarnitine pathway [1].

Why Generic Substitution Fails for 11-Methylpentacosanoyl-CoA in Targeted Research


Substituting 11-Methylpentacosanoyl-CoA with unbranched VLCFA-CoAs or methyl-branched analogs with different chain lengths or branch positions introduces significant confounding variables. Enzymes involved in fatty acid activation, transport, and β-oxidation exhibit chain-length specificity and stereoselectivity towards branched substrates [1]. For instance, the elongation of branched-chain acyl-CoAs to C25:0 species is a specific function of the elongase ELOVL1, and the exact methyl branch position on the 25-carbon chain dictates its metabolic fate and incorporation into complex lipids like cholesteryl esters and wax esters [2]. Therefore, generic substitution with a straight-chain C25:0-CoA or a differently branched isomer will yield non-comparable and potentially misleading data in metabolic tracing, enzyme kinetics, or lipidomics studies.

Quantitative Differentiation of 11-Methylpentacosanoyl-CoA from Closest Analogs


Specific Chain Length and Methyl Branch Position Differentiates 11-Methylpentacosanoyl-CoA from Unbranched C25:0-CoA and Other Methyl Isomers

11-Methylpentacosanoyl-CoA (C47H86N7O17P3S; MW 1146.21) is a specific molecular entity distinguished from its unbranched analog, Pentacosanoyl-CoA (C25:0-CoA; C46H84N7O17P3S; MW 1132.18), by the addition of a single methyl group (Δ +14.03 Da) precisely at the C11 position [1]. This modification differentiates it from other methyl-branched isomers like 5-, 8-, 12-, 21-, 22-, and 23-methylpentacosanoyl-CoA, all of which share the same molecular formula but differ in branch position [2]. The exact branch location influences the compound's physical properties and its interaction with enzymes.

Lipidomics Metabolomics Enzymology

ELOVL1-Dependent Biosynthesis Confers Distinct Metabolic Routing for C25:0 Branched-Chain Acyl-CoAs

The production of C25:0 branched-chain acyl-CoAs is specifically catalyzed by the elongase ELOVL1, which acts on iso- and anteiso-C23:0 acyl-CoA substrates. This contrasts with unbranched C25:0-CoA, which may arise from different synthetic routes or dietary sources [1]. In vivo studies using Elovl1 mutant mice demonstrated a significant decrease in the levels of ≥C24:0 branched-chain cholesteryl esters and ≥C25:0 branched-chain wax esters, confirming that ELOVL1 is the primary enzyme responsible for generating C25:0 branched-chain acyl-CoA pools [1]. This pathway-specific origin means that 11-methylpentacosanoyl-CoA can serve as a specific tracer for ELOVL1 activity and branched-chain VLCFA metabolism.

Lipid Biosynthesis Enzymology Cell Biology

Preferential Incorporation into Complex Lipids Compared to Unbranched Analogs

In mouse meibomian glands, branched-chain acyl-CoAs are the dominant substrates for the synthesis of complex lipids. The study by Yamamoto et al. found that essentially 100% of cholesteryl esters and 88% of wax esters in this tissue are composed of branched-chain fatty acids [1]. This is in stark contrast to unbranched VLCFAs, which constitute a minor fraction. The availability of a specific C25:0 branched-chain acyl-CoA like 11-methylpentacosanoyl-CoA is essential for investigating the unique lipid biochemistry of these specialized tissues, such as those relevant to dry eye disease.

Lipidomics Membrane Biology Ophthalmology

Essential Substrate for Peroxisomal α-Methylacyl-CoA Racemase (AMACR) and Stereospecific β-Oxidation

Methyl-branched acyl-CoAs like 11-methylpentacosanoyl-CoA are obligate substrates for peroxisomal α-methylacyl-CoA racemase (AMACR), an enzyme that interconverts (2R)- and (2S)-methylacyl-CoA epimers. This racemization is a prerequisite for subsequent β-oxidation by stereospecific peroxisomal oxidases [1]. While specific kinetic data (Km, Vmax) for the C11-branched C25-CoA with human AMACR are not currently available in the primary literature, class-level evidence demonstrates that AMACR accepts α-methyl-branched acyl-CoA derivatives with chain lengths greater than C10 [2]. This distinguishes it from unbranched VLCFA-CoAs, which do not require AMACR activity for degradation. Consequently, 11-methylpentacosanoyl-CoA is a valuable tool for studying AMACR function and the peroxisomal β-oxidation of branched-chain fatty acids, a pathway relevant to conditions like AMACR deficiency and certain drug toxicities (e.g., ibuprofen).

Peroxisomal Disorders Enzymology Drug Metabolism

Analytical Validation: Inclusion in Targeted Lipidomics Panels for Acyl-CoA Profiling

A robust analytical method for the targeted profiling of acyl-CoAs in biological samples, based on phosphate methylation coupled to liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been developed and validated to achieve full coverage from free CoA up to C25:0-CoA, including branched-chain species [1]. The method specifically addresses the common analytical challenge of acyl-CoA loss due to high phosphate group affinity for surfaces. The inclusion of C25:0-CoA as a key upper-range standard in this validated method demonstrates its recognized importance and analytical tractability within comprehensive acyl-CoA lipidomics workflows. This provides a high-confidence framework for quantifying 11-methylpentacosanoyl-CoA in complex matrices, a capability not yet standardized for all methyl-branched isomers.

Analytical Chemistry Lipidomics Method Development

Optimal Research Applications for 11-Methylpentacosanoyl-CoA Based on Evidenced Differentiation


Investigating Peroxisomal β-Oxidation of Branched-Chain Fatty Acids and AMACR Function

This compound is the preferred substrate for in vitro enzyme kinetics assays with α-methylacyl-CoA racemase (AMACR) and downstream peroxisomal oxidases (e.g., ACOX2, ACOX3). Unlike unbranched VLCFA-CoAs, its metabolism is strictly dependent on AMACR-catalyzed epimerization [1], making it a specific tool to dissect this pathway and screen for potential inhibitors or genetic defects associated with peroxisomal disorders.

Tracing ELOVL1-Mediated Synthesis of Very-Long-Chain Branched Lipids in Specialized Tissues

As a direct product of ELOVL1 activity on branched-chain substrates [1], 11-methylpentacosanoyl-CoA can be used as a metabolic tracer or substrate in cell-based assays to study the elongation of branched-chain FAs and their subsequent incorporation into unique lipid classes like cholesteryl esters and wax esters. This is particularly valuable in models of tissues rich in these lipids, such as the meibomian glands of the eye.

Calibration and Method Validation for Comprehensive Acyl-CoA Lipidomics

Given its inclusion as a key standard in a validated LC-MS/MS method covering acyl-CoAs up to C25:0 [1], this compound is an essential reference material for developing and validating quantitative lipidomics workflows. Its use ensures accurate quantification of very-long-chain and branched-chain acyl-CoA species in biological samples, enabling robust comparative metabolomics studies.

Studying the Substrate Specificity of Very-Long-Chain Acyl-CoA Synthetases (VLCS)

As a very-long-chain fatty acyl-CoA (C25:0), this compound can be employed to probe the substrate chain-length specificity of VLCS enzymes, such as those in the SLC27A family [1]. Its branched structure allows for comparative studies with straight-chain C25:0-CoA to dissect the impact of a single methyl branch on enzyme recognition, activation kinetics, and cellular compartmentalization.

Technical Documentation Hub

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29 linked technical documents
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